molecular formula C12H10N4O B13443805 6'-Amino-1,6-dihydro-2-methyl-6-oxo[3,3'-bipyridine]-5-carbonitrile

6'-Amino-1,6-dihydro-2-methyl-6-oxo[3,3'-bipyridine]-5-carbonitrile

Cat. No.: B13443805
M. Wt: 226.23 g/mol
InChI Key: BZYFIBBAWJAFFR-UHFFFAOYSA-N
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Description

6’-Amino-1,6-dihydro-2-methyl-6-oxo[3,3’-bipyridine]-5-carbonitrile is a complex organic compound with a unique structure that includes a bipyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Amino-1,6-dihydro-2-methyl-6-oxo[3,3’-bipyridine]-5-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyridine derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6’-Amino-1,6-dihydro-2-methyl-6-oxo[3,3’-bipyridine]-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

6’-Amino-1,6-dihydro-2-methyl-6-oxo[3,3’-bipyridine]-5-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6’-Amino-1,6-dihydro-2-methyl-6-oxo[3,3’-bipyridine]-5-carbonitrile involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy ethyl acetate
  • 2-(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy ethyl N-methyl-L-valinate

Uniqueness

6’-Amino-1,6-dihydro-2-methyl-6-oxo[3,3’-bipyridine]-5-carbonitrile is unique due to its bipyridine core and specific functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

5-(6-aminopyridin-3-yl)-6-methyl-2-oxo-1H-pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c1-7-10(4-9(5-13)12(17)16-7)8-2-3-11(14)15-6-8/h2-4,6H,1H3,(H2,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYFIBBAWJAFFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)C#N)C2=CN=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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